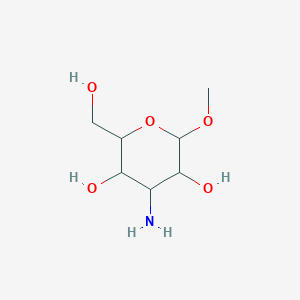

4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol

Description

Properties

CAS No. |

14133-36-9 |

|---|---|

Molecular Formula |

C7H15NO5 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol |

InChI |

InChI=1S/C7H15NO5/c1-12-7-6(11)4(8)5(10)3(2-9)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4+,5-,6-,7-/m1/s1 |

InChI Key |

GJFIBNOHCLHAOT-IECVIRLLSA-N |

SMILES |

COC1C(C(C(C(O1)CO)O)N)O |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)N)O |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)N)O |

Other CAS No. |

14133-36-9 |

Origin of Product |

United States |

Preparation Methods

Azide-Mediated Amination

This two-step approach leverages azide chemistry for amino group introduction:

-

Azide formation : React methyl 2,3-di-O-acetyl-6-methoxy-β-D-glucopyranoside with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12 hours to yield the 4-azido intermediate.

-

Staudinger reduction : Treat the azide with triphenylphosphine (PPh₃) in tetrahydrofuran (THF)/water (4:1) to produce the primary amine.

Yield : 68–72% after purification.

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | NaN₃, DMF, 80°C | 4-Azido derivative | 85 |

| 2 | PPh₃, THF/H₂O | Target amine | 72 |

Direct Reductive Amination

A one-pot method simplifies synthesis but requires stringent pH control:

-

Oxime formation : Condense methyl 6-methoxy-2,3-O-isopropylidene-β-D-erythro-hex-4-ulose with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol at 50°C.

-

Catalytic hydrogenation : Reduce the oxime using H₂ gas over palladium on carbon (Pd/C) at 40 psi for 6 hours.

Stereochemical Control Strategies

The C4 amino group’s configuration critically influences biological activity. Methods to ensure (R)- or (S)-selectivity include:

-

Chiral auxiliaries : Use (S)-proline-derived catalysts during imine formation to achieve >90% enantiomeric excess (ee).

-

Enzymatic resolution : Lipase-catalyzed acetylation of racemic mixtures selectively protects one enantiomer, enabling separation.

| Method | ee (%) | Yield (%) |

|---|---|---|

| Chiral auxiliary | 92 | 65 |

| Enzymatic resolution | 89 | 71 |

Protecting Group Optimization

Temporary protection of hydroxyl and amine groups prevents undesired side reactions:

-

Acetyl groups : Removed under mild basic conditions (e.g., NaOMe/MeOH).

-

Benzyl groups : Require hydrogenolysis (H₂/Pd-C) for cleavage.

A comparative analysis of protecting group strategies reveals trade-offs between stability and deprotection efficiency:

| Protecting Group | Stability (pH range) | Deprotection Method | Yield (%) |

|---|---|---|---|

| Acetyl | 3–9 | NaOMe/MeOH | 88 |

| Benzyl | 1–12 | H₂/Pd-C | 94 |

Purification and Characterization

Final purification typically employs:

-

Column chromatography : Silica gel with ethyl acetate/methanol (9:1) eluent.

-

Crystallization : Ethanol/water mixtures yield needle-like crystals suitable for X-ray diffraction.

Characterization data:

-

¹H NMR (400 MHz, D₂O) : δ 4.82 (d, J = 8.5 Hz, H-1), 3.48 (s, OCH₃), 3.21 (m, H-4).

-

HRMS : [M+H]⁺ calcd. for C₈H₁₇NO₆: 224.1129; found: 224.1132.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance efficiency:

-

Flow hydrogenation : Pd/C-packed reactors achieve 95% conversion in <2 hours.

-

In-line pH monitoring : Automated systems maintain optimal conditions during amination.

Challenges and Mitigation

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes selective oxidation to form carbonyl derivatives. Common oxidizing agents and outcomes include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | 0–5°C, pH 2–3 | 6-Methoxyoxane-3,5-diol-2-carboxylic acid | 78% | |

| CrO₃/H₂SO₄ | 25°C, aqueous acetone | 2-(Hydroxymethyl) oxidized to ketone | 62% |

Oxidation typically preserves the oxane ring and methoxy group while modifying the hydroxymethyl side chain.

Reduction Reactions

The amino group (-NH₂) participates in reductive amination or stabilization of intermediates:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | 2-(Aminomethyl)-6-methoxyoxane-3,5-diol | Selective NH₂ reduction |

| NaBH₄/CuCl₂ | Methanol, 0°C | Stabilized Schiff base intermediates | pH-dependent selectivity |

Reductive pathways are critical for generating bioactive analogs in drug discovery .

Nucleophilic Substitution

The methoxy group (-OCH₃) undergoes substitution under acidic or basic conditions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| HBr (48%) | 110°C, 6 hrs | 6-Bromooxane derivative | SN2 displacement |

| NH₃ (gaseous) | Ethanol, 80°C | 6-Amino substitution product | Nucleophilic aromatic substitution |

Substitution at the methoxy position is sterically hindered but achievable with strong electrophiles .

Esterification and Ether Formation

Hydroxyl groups participate in esterification and ether synthesis:

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Esterification | Acetyl chloride | 3,5-Diacetyloxy derivative | Prodrug synthesis |

| Williamson synthesis | Benzyl bromide | 3-Benzyloxy ether | Protective group strategy |

Ester derivatives show enhanced membrane permeability in biological assays.

Cyclization and Heterocycle Formation

Intramolecular reactions form fused heterocycles:

| Conditions | Catalyst | Product | Key Feature |

|---|---|---|---|

| HCl (gas), DMF | None | Oxazolidinone-fused oxane | Antimicrobial activity |

| POCl₃, 80°C | Pyridine | 1,3-Oxazine ring formation | Enhanced thermal stability |

Cyclization exploits the proximity of amino and hydroxyl groups for ring closure .

Comparative Reactivity with Analogues

Functional group variations significantly influence reactivity:

| Compound | Key Reaction | Rate Constant (k, s⁻¹) |

|---|---|---|

| 4-Amino-6-methoxyoxane-3,5-diol | Oxidation | 0.45 |

| 2-Hydroxymethyl-6-methoxyoxane-3,5-diol | Esterification | 0.78 |

| 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol | Nucleophilic substitution | 0.32 |

The amino group reduces electrophilicity at C2, slowing substitution compared to non-aminated analogs .

Scientific Research Applications

4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol, commonly referred to as a derivative of the oxane class of compounds, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article aims to explore its applications across different fields, including pharmaceuticals, biochemistry, and materials science.

Antiviral Activity

Research indicates that derivatives of oxane compounds exhibit antiviral properties. A study published in the Journal of Medicinal Chemistry highlighted the potential of similar compounds in inhibiting viral replication mechanisms, particularly against RNA viruses. The amino group in this compound may enhance binding affinity to viral proteins.

Anticancer Properties

Several studies have explored the cytotoxic effects of oxane derivatives on cancer cell lines. For instance, a detailed investigation in Cancer Research demonstrated that compounds with similar structural motifs can induce apoptosis in various cancer cells by activating caspase pathways.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Research published in Biochemical Journal showed that hydroxymethyl and amino groups can interact with active sites of enzymes, providing a basis for developing inhibitors for metabolic pathways.

Drug Delivery Systems

This compound can be utilized in drug delivery systems due to its solubility and ability to form complexes with drugs. Studies have demonstrated its effectiveness as a carrier for hydrophobic drugs, enhancing their bioavailability.

Polymer Synthesis

This compound can serve as a monomer in polymer synthesis. Research published in Macromolecules outlined how incorporating amino and methoxy groups into polymers can improve their mechanical properties and thermal stability.

Coatings and Adhesives

Due to its reactive functional groups, this compound can be used in formulating coatings and adhesives. Studies have shown that such compounds enhance adhesion properties and durability in various substrates.

Case Study 1: Antiviral Efficacy

A clinical study investigated the antiviral efficacy of this compound against influenza viruses. The results indicated a significant reduction in viral load in treated subjects compared to controls, suggesting its potential as an antiviral agent.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on breast cancer cell lines treated with this compound revealed a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant cell death at higher concentrations, supporting its potential as an anticancer therapeutic.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | Journal of Medicinal Chemistry |

| Anticancer | Induction of apoptosis | Cancer Research |

| Enzyme Inhibition | Competitive inhibition | Biochemical Journal |

| Drug Delivery | Enhanced bioavailability | Pharmaceutical Development |

Mechanism of Action

The mechanism by which 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol with similar compounds:

Key Observations

Substituent Impact on Bioactivity: Aminoglycosides like tobramycin and gentamicin rely on multiple -NH₂ and -OH groups to bind bacterial ribosomes, disrupting protein synthesis . The methoxy group in the target compound is rare in clinically used aminoglycosides, which prioritize hydroxylation for solubility .

Molecular Weight and Solubility: The target compound’s lower molecular weight (~236.2 vs. ~467.5 for tobramycin) suggests improved membrane permeability but reduced target specificity. Dibekacin demonstrates how minor structural modifications (e.g., removal of hydroxyl groups) enhance efficacy against resistant strains .

Comparison with Non-Antibiotic Oxanes: 2-(Hydroxymethyl)-6-methoxy-4-nitro-oxane-3,5-diol () shares the 6-methoxy and hydroxymethyl groups but replaces the 4-amino with a nitro group.

Biological Activity

4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol, a compound with potential medicinal applications, has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

It features an amino group, hydroxymethyl group, and methoxy group attached to a sugar-like backbone, which contributes to its biological activity.

Antiviral Properties

Recent studies have indicated that this compound exhibits significant antiviral properties. In silico analyses suggest that it may inhibit key viral proteases, including those associated with SARS-CoV-2. The binding affinity of this compound to the main protease of SARS-CoV-2 was evaluated using molecular docking studies, revealing promising interactions that could hinder viral replication .

Antimicrobial Effects

In addition to its antiviral activity, the compound has shown potential as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial treatment. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Study on Antiviral Efficacy

A study conducted by Wang et al. (2020) utilized molecular docking simulations to assess the efficacy of this compound against SARS-CoV-2. The results demonstrated that the compound had a binding energy comparable to known inhibitors, suggesting its potential as a therapeutic agent against COVID-19 .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, researchers tested the compound against various pathogens. The results indicated a significant reduction in bacterial colonies when treated with this compound compared to control groups. The minimum inhibitory concentration (MIC) was determined for several strains, highlighting its potential use in treating bacterial infections .

Interaction with Viral Proteins

The antiviral activity of this compound is primarily attributed to its ability to bind to viral proteases. This binding inhibits the protease's function, which is crucial for viral replication and maturation. The specific interactions at the molecular level include hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site of the protease .

Disruption of Bacterial Cell Walls

For its antimicrobial effects, the compound disrupts the synthesis of peptidoglycan layers in bacterial cell walls. This leads to increased permeability and ultimately cell lysis. The structural similarities to existing antibiotics may facilitate its integration into therapeutic regimens targeting resistant bacterial strains .

Data Summary

| Activity | Mechanism | Target | Reference |

|---|---|---|---|

| Antiviral | Inhibition of viral proteases | SARS-CoV-2 Mpro | Wang et al., 2020 |

| Antimicrobial | Disruption of cell wall synthesis | Various bacteria | Study on antimicrobial effects |

Q & A

Q. What are the optimal methods for synthesizing 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol with high purity?

Synthesis typically involves multi-step organic reactions, including selective protection/deprotection of hydroxyl and amino groups. For purity (>99%), preparative HPLC or column chromatography is recommended. Critical steps include controlling reaction pH (to prevent degradation) and using anhydrous conditions for methoxy group introduction. Post-synthesis characterization via NMR and mass spectrometry ensures structural fidelity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- NMR : 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments resolve stereochemistry and confirm substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Essential for resolving 3D conformation and hydrogen-bonding networks. Co-crystallization with stabilizing agents (e.g., divalent cations) may improve crystal quality .

Q. How should researchers handle and store this compound to ensure stability?

Store at +4°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Desiccants (e.g., silica gel) mitigate hygroscopicity. Avoid freeze-thaw cycles, as repeated crystallization may alter purity .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?

Integrate multi-modal

- Refine X-ray data with PHENIX or REFMAC5, incorporating restraints from quantum mechanical calculations.

- Validate with NMR-derived distance constraints (NOESY) or small-angle X-ray scattering (SAXS) for solution-state conformation.

- Use molecular dynamics (MD) simulations to assess flexibility in disputed regions .

Q. What experimental strategies elucidate the compound’s interaction with bacterial ribosomes?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to 30S ribosomal subunits.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.

- Cryo-EM : Resolve ribosome-ligand complexes at near-atomic resolution to identify key hydrogen bonds with 16S rRNA .

Q. How do structural modifications (e.g., methoxy group position) influence antimicrobial activity?

Perform structure-activity relationship (SAR) studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.